molecular formula C5H7NO4 B053885 2-(Methoxycarbonyl)aziridine-2-carboxylic acid CAS No. 116850-90-9

2-(Methoxycarbonyl)aziridine-2-carboxylic acid

Cat. No. B053885
CAS RN: 116850-90-9
M. Wt: 145.11 g/mol
InChI Key: YHZSPRDNFYFALX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methoxycarbonyl)aziridine-2-carboxylic acid (MAC) is a chemical compound that belongs to the class of aziridine-containing amino acids. MAC has been widely studied due to its unique chemical structure and potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Mechanism of Action

The mechanism of action of 2-(Methoxycarbonyl)aziridine-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of oxidative stress in cancer cells. 2-(Methoxycarbonyl)aziridine-2-carboxylic acid has also been shown to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
2-(Methoxycarbonyl)aziridine-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of gene expression. 2-(Methoxycarbonyl)aziridine-2-carboxylic acid has also been shown to have antioxidant activity and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

2-(Methoxycarbonyl)aziridine-2-carboxylic acid has several advantages for use in laboratory experiments, including its high purity and stability. However, it can be difficult to synthesize and purify, and its low solubility in water can make it challenging to work with in certain applications.

Future Directions

There are several potential future directions for research on 2-(Methoxycarbonyl)aziridine-2-carboxylic acid, including the development of new synthesis methods and the investigation of its potential use in drug discovery and materials science. Additionally, further studies are needed to fully understand the mechanism of action of 2-(Methoxycarbonyl)aziridine-2-carboxylic acid and its potential applications in cancer therapy and other fields.

Synthesis Methods

2-(Methoxycarbonyl)aziridine-2-carboxylic acid can be synthesized through several methods, including the reaction of glycine with ethyl chloroformate and aziridine, as well as the reaction of aziridine with ethyl chloroformate and methylamine. The synthesis of 2-(Methoxycarbonyl)aziridine-2-carboxylic acid is a complex process that requires careful control of reaction conditions and purification steps.

Scientific Research Applications

2-(Methoxycarbonyl)aziridine-2-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anticancer activity by inducing apoptosis in cancer cells. 2-(Methoxycarbonyl)aziridine-2-carboxylic acid has also been investigated for its potential use as a building block in the synthesis of novel drugs and bioactive molecules.

properties

CAS RN

116850-90-9

Product Name

2-(Methoxycarbonyl)aziridine-2-carboxylic acid

Molecular Formula

C5H7NO4

Molecular Weight

145.11 g/mol

IUPAC Name

2-methoxycarbonylaziridine-2-carboxylic acid

InChI

InChI=1S/C5H7NO4/c1-10-4(9)5(2-6-5)3(7)8/h6H,2H2,1H3,(H,7,8)

InChI Key

YHZSPRDNFYFALX-UHFFFAOYSA-N

SMILES

COC(=O)C1(CN1)C(=O)O

Canonical SMILES

COC(=O)C1(CN1)C(=O)O

synonyms

2,2-Aziridinedicarboxylicacid,monomethylester(9CI)

Origin of Product

United States

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